![molecular formula C9H18N2 B1420325 {8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine CAS No. 1137476-92-6](/img/structure/B1420325.png)
{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine
説明
“{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine” is a chemical compound with the molecular formula C9H18N2 . It belongs to the class of organic compounds known as tropane alkaloids, which are characterized by the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo .
Synthesis Analysis
The synthesis of “this compound” and related compounds has been a subject of interest due to their wide array of biological activities . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . The structure can be viewed using computational chemistry tools .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 140.23 . It is a colorless to white to yellow liquid or semi-solid or solid at room temperature . The boiling point is predicted to be around 203.6°C at 760 mmHg .科学的研究の応用
Synthesis and Structural Studies
The compound has been a subject of interest in synthesis and structural analysis. For example, Izquierdo et al. (1991) conducted a study on the synthesis and pharmacological study of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and its corresponding N-endo-methyl quaternary derivatives, exploring their structural and conformational properties (Izquierdo et al., 1991). Similarly, Singh et al. (2007) presented an efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted analogues from pyroglutamic acid, providing insights into structural aspects (Singh et al., 2007).
Conformational Analysis
The compound has been analyzed for its conformational properties in various studies. Lazny et al. (2012) investigated the N-methyl stereochemistry in tropane and granatane derivatives in solution, contributing to the understanding of its molecular conformation (Lazny et al., 2012).
Chemical Synthesis and Reactions
Various studies have focused on the synthesis and reactions of compounds related to {8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine. Chlenov et al. (1976) researched the reaction of 8-substituted 3-phenyl-5-methyl-2-oxa-1-aza-bicyclo[3.3.0]octanes with nucleophilic reagents, shedding light on the chemical behavior of similar compounds (Chlenov et al., 1976).
Nematicidal Activity
In the realm of pest control, Xu et al. (2021) synthesized novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-One derivatives and evaluated their nematicidal activity, indicating potential applications in agriculture (Xu et al., 2021).
作用機序
Target of Action
The primary target of 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl methanamine is currently unknown. This compound is structurally related to the family of tropane alkaloids , which are known to interact with various targets in the nervous system.
Mode of Action
The mode of action of 8-Methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, typically exert their effects by binding to and modulating the activity of various receptors in the nervous system
Biochemical Pathways
The biochemical pathways affected by 8-Methyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may potentially influence neurotransmitter pathways . .
Result of Action
The molecular and cellular effects of 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl methanamine are currently unknown. Given its structural similarity to tropane alkaloids, it may potentially have effects on the nervous system . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Methyl-8-azabicyclo[32Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s activity
生化学分析
Biochemical Properties
{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, this compound can bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving acetylcholine. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels, which can enhance cholinergic signaling. This can lead to changes in gene expression and alterations in cellular metabolism. For example, in neuronal cells, this compound can enhance synaptic plasticity and improve cognitive functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This inhibition is competitive, meaning that the compound competes with acetylcholine for binding to the enzyme. Additionally, this compound can activate nicotinic acetylcholine receptors, leading to increased ion flow and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained increases in acetylcholine levels, which can have lasting effects on cellular function. In vitro studies have demonstrated that the compound can maintain its activity for several hours, while in vivo studies suggest that its effects can persist for days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive functions and improve memory retention. At higher doses, it can cause adverse effects such as muscle tremors and convulsions. These toxic effects are likely due to excessive cholinergic stimulation, which can overwhelm the nervous system . Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites retain biological activity and can further influence cellular processes. The compound’s metabolism can also affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, it can accumulate in specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm and within synaptic vesicles. It can also localize to the endoplasmic reticulum and Golgi apparatus, where it may undergo post-translational modifications. These modifications can influence the compound’s targeting signals and direct it to specific cellular compartments, enhancing its biological activity .
特性
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-8-2-3-9(11)5-7(4-8)6-10/h7-9H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLGJYZMVRWAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




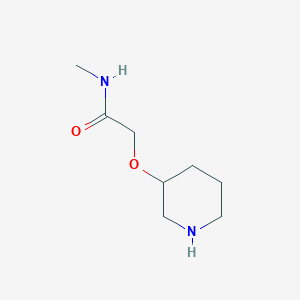
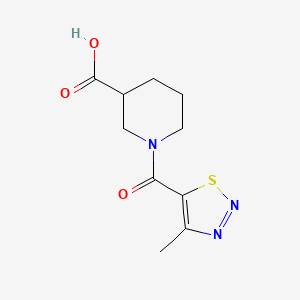
![2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid](/img/structure/B1420246.png)

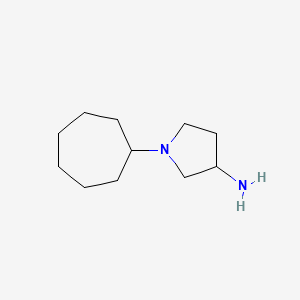
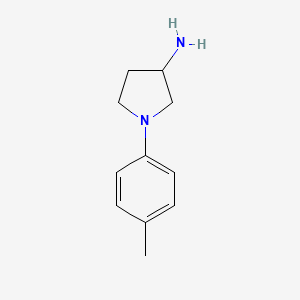

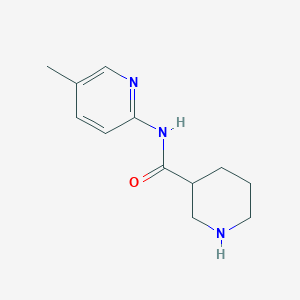
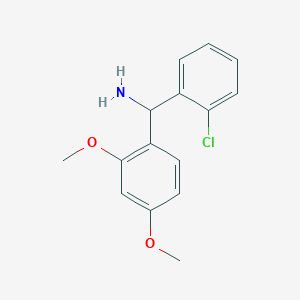


![N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420261.png)
![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one](/img/structure/B1420264.png)